2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is a chemical compound with the molecular formula C9H12N2 . It is part of the benzodiazepine class of compounds, which are known for their wide spectrum of pharmacological effects .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine can be achieved from 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one . Other methods include a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine consists of a benzene ring fused with a seven-membered diazepine ring . The diazepine ring contains two nitrogen atoms and five carbon atoms .Chemical Reactions Analysis
Benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine, can undergo various chemical reactions. For instance, they can be reduced with lithium aluminium hydride to form the corresponding saturated heterocycles .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine has a molecular weight of 148.21 . It has a melting point of 103 °C and a predicted boiling point of 296.0±10.0 °C . The density is predicted to be 1.014±0.06 g/cm3 .Scientific Research Applications
Chemical Research
“2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine” is a chemical compound that is used in various chemical research . It is provided by several scientific chemical suppliers for use in laboratory settings .
Synthesis of Novel Derivatives
This compound has been used in the synthesis of novel derivatives. For example, a series of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione derivatives were synthesized using this compound .
Anticonvulsant Activity
The novel derivatives synthesized from “2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine” were tested for anticonvulsant activity using MES and scPTZ screens . The neurotoxicity of these derivatives was determined using the rotorod test .
Cardiovascular Disease Treatment
Tetrahydrobenzo[b]azepines, which include “2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine”, are found in a variety of medicines used in the treatment of cardiovascular disease . These medicines include evacetrapib, benazepril, and tolvaptan .
Anxiety Treatment
From the class of 3-hydroxy-1,4-benzodiazepines, which include “2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine”, compounds like oxazepam and Lorazepam are widely used for the treatment of anxiety .
Flow Chemistry
“2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine” can be used in flow chemistry for the synthesis of benzodiazepines . Flow chemistry is a technique used in chemical synthesis that involves a continuous flow of reactants through a reactor.
Safety And Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also causes severe skin burns and eye damage .
Future Directions
Benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine, have a wide range of therapeutic applications and are continuously being studied for their potential uses . Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and the design of novel benzodiazepine derivatives with improved properties .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10-11H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDUOXJKEHADRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341944 | |
Record name | 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine | |
CAS RN |
6516-89-8 | |
Record name | 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine as revealed by crystallography?
A: Crystallographic analysis of a 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine derivative, specifically 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate, has provided valuable insights into its structural characteristics []. The study showed that the diazepine ring within this molecule adopts a chair conformation. Furthermore, the dihedral angle between the benzene ring and the mean plane of the diazepine ring was observed to vary depending on the specific molecule within the asymmetric unit, measuring approximately 21° and 17° []. These structural details contribute to our understanding of the molecule's overall shape and potential interactions.
Q2: What innovative synthetic approaches have been developed for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines?
A: Recent research has led to the development of novel isocyanide-based multicomponent reactions (IMCRs) as efficient strategies for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine derivatives []. These reactions utilize 1,2-diamine compounds and diketene as starting materials, providing a streamlined approach to accessing these valuable compounds with good to excellent yields []. This method offers advantages in terms of regiochemical control and operational simplicity, making it a valuable tool for synthetic chemists.
Q3: Can you elaborate on other synthetic routes explored for the preparation of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines?
A: Beyond IMCRs, researchers have investigated catalytic approaches for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines. One such method utilizes a Cp*Ir catalyst in a hydrogen transfer N-heterocyclization reaction []. This catalytic strategy employs anilino alcohols as starting materials and offers a distinct pathway to access substituted 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.